Ácido 5,5-Difenilhidantoína-3-butírico

Descripción general

Descripción

5,5-Diphenylhydantoin-3-butyric acid is a derivative of phenytoin, a well-known anticonvulsant drug. This compound is characterized by the presence of two phenyl rings attached to the hydantoin core, along with a butyric acid side chain. It is used in various scientific research applications due to its unique chemical properties and biological activities.

Aplicaciones Científicas De Investigación

5,5-Diphenylhydantoin-3-butyric acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its anticonvulsant properties and potential therapeutic uses in neurological disorders.

Industry: Utilized in the development of new materials and chemical products

Mecanismo De Acción

Target of Action

The primary target of 5,5-Diphenylhydantoin-3-butyric acid is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.

Mode of Action

5,5-Diphenylhydantoin-3-butyric acid interacts with its targets by blocking the voltage-gated sodium channels . This blockade inhibits the rapid, repetitive firing of action potentials, which is a characteristic feature of seizure activity. By doing so, it helps to stabilize the threshold against hyperexcitability caused by excessive stimulation .

Biochemical Pathways

For instance, it can affect the release of neurotransmitters, alter the function of synaptic connections, and modulate the activity of other ion channels and receptors .

Result of Action

The molecular and cellular effects of 5,5-Diphenylhydantoin-3-butyric acid’s action primarily involve the suppression of seizure activity . By blocking the sodium channels, it inhibits the generation and propagation of action potentials, thereby preventing the abnormal, excessive neuronal activity that characterizes seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,5-Diphenylhydantoin-3-butyric acid. For instance, the degradation of the compound can be affected by processes such as chlorination and UV/chlorination . These factors can impact the compound’s stability and its ability to exert its anticonvulsant effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diphenylhydantoin-3-butyric acid typically involves the reaction of 5,5-diphenylhydantoin with butyric acid under specific conditions. One common method includes the use of ultrasonic irradiation to enhance the reaction efficiency. The reaction mixture usually contains substituted benzils and urea or thiourea derivatives, catalyzed by potassium hydroxide in a dimethyl sulfoxide and water mixture. This method allows for the synthesis of the compound at room temperature with high yield and purity .

Industrial Production Methods

Industrial production of 5,5-Diphenylhydantoin-3-butyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The compound is then purified using standard techniques such as recrystallization or chromatography to ensure high purity for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

5,5-Diphenylhydantoin-3-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl rings and the hydantoin core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Phenytoin: The parent compound, known for its anticonvulsant properties.

5,5-Diphenylhydantoin: A closely related compound with similar chemical structure and biological activities.

5-Ethyl-5-phenylhydantoin: Another derivative with anticonvulsant properties.

Uniqueness

5,5-Diphenylhydantoin-3-butyric acid is unique due to the presence of the butyric acid side chain, which may enhance its biological activity and specificity compared to other similar compounds. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

5,5-Diphenylhydantoin-3-butyric acid, a derivative of the well-known anticonvulsant phenytoin, has garnered attention for its varied biological activities. This compound exhibits significant pharmacological properties, particularly in the context of anticonvulsant effects and potential therapeutic applications.

- Molecular Formula : CHNO

- CAS Number : 57078-98-5

- Molecular Weight : 255.29 g/mol

- Melting Point : 95-98°C

- Boiling Point : 400.1°C at 760 mmHg

The biological activity of 5,5-diphenylhydantoin-3-butyric acid primarily involves its interaction with sodium channels in neurons, similar to its parent compound phenytoin. By stabilizing the inactive state of voltage-gated sodium channels, it reduces neuronal excitability and prevents seizure activity.

Key Mechanisms:

- Sodium Channel Modulation : Inhibition of repetitive firing in neurons.

- Neuroprotective Effects : Reduction in oxidative stress and inflammation in neuronal tissues.

- Influence on Neurotransmitter Systems : Potential modulation of GABAergic and glutamatergic neurotransmission.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant efficacy of 5,5-diphenylhydantoin derivatives in various animal models, particularly focusing on their performance in the maximal electroshock (MES) test.

| Compound | ED (mg/kg) | Protective Index (PI) | Notes |

|---|---|---|---|

| Phenytoin | 10.0 | 4.0 | Standard reference |

| SB1 | 20.0 | 3.0 | Moderate potency |

| SB2 | 15.0 | 4.5 | Higher efficacy |

| SB3 | 12.0 | 4.2 | Comparable to phenytoin |

| SB4 | 25.0 | 2.8 | Lower efficacy |

SB1-SB4 represent various synthesized derivatives of 5,5-diphenylhydantoin.

Case Studies

-

Study on Anticonvulsant Potency :

A recent study demonstrated that several synthesized derivatives of 5,5-diphenylhydantoin exhibited significant anticonvulsant activity when administered intraperitoneally to rodents. The compounds were shown to reduce seizure frequency significantly compared to control groups, with varying degrees of efficacy based on structural modifications . -

Molecular Docking Analysis :

Molecular docking studies have elucidated the binding affinities of these compounds to sodium channels and opioid receptors, suggesting potential multimodal mechanisms of action that could enhance their therapeutic profiles .

Safety and Toxicology

While the anticonvulsant effects are promising, safety profiles remain a critical aspect of evaluating these compounds:

Propiedades

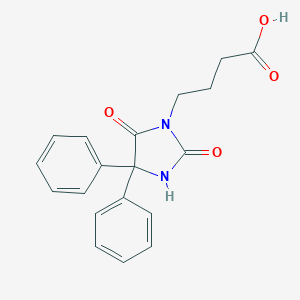

IUPAC Name |

4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLJICGWRFYBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543780 | |

| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56976-66-0 | |

| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.